molecular formula C16H12FNOS2 B2796115 N-({[3,3'-bithiophene]-5-yl}methyl)-2-fluorobenzamide CAS No. 2379985-02-9

N-({[3,3'-bithiophene]-5-yl}methyl)-2-fluorobenzamide

Cat. No.: B2796115
CAS No.: 2379985-02-9
M. Wt: 317.4
InChI Key: JXKARPXAZLAVMS-UHFFFAOYSA-N
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Description

N-({[3,3'-bithiophene]-5-yl}methyl)-2-fluorobenzamide is a compound that features a benzamide core substituted with a fluorine atom and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-2-fluorobenzamide typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the starting materials to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-({[3,3'-bithiophene]-5-yl}methyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-({[3,3'-bithiophene]-5-yl}methyl)-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The fluorine atom and thiophene moiety can enhance the compound’s ability to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(2-thiophen-2-ylmethyl)benzamide
  • 2-Fluoro-N-(4-thiophen-2-ylmethyl)benzamide
  • 2-Fluoro-N-(3-thiophen-2-ylmethyl)benzamide

Uniqueness

N-({[3,3'-bithiophene]-5-yl}methyl)-2-fluorobenzamide is unique due to the specific positioning of the thiophene moiety, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom also enhances its stability and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNOS2/c17-15-4-2-1-3-14(15)16(19)18-8-13-7-12(10-21-13)11-5-6-20-9-11/h1-7,9-10H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKARPXAZLAVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CS2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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